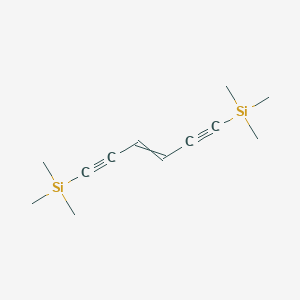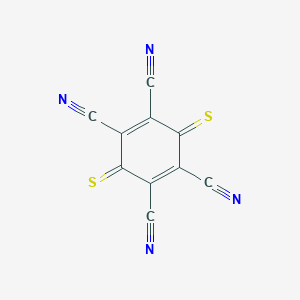
3,6-Bis(sulfanylidene)cyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(sulfanylidene)cyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile is a complex organic compound characterized by its unique structure and chemical properties
Métodos De Preparación
The synthesis of 3,6-Bis(sulfanylidene)cyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile can be achieved through several synthetic routes. One common method involves the reaction of cyclohexa-1,4-diene derivatives with sulfur-containing reagents under controlled conditions. The reaction typically requires the presence of a catalyst and specific reaction conditions, such as temperature and pressure, to ensure the desired product is obtained . Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities.
Análisis De Reacciones Químicas
3,6-Bis(sulfanylidene)cyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like lead dioxide and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound with lead dioxide in acetic acid can yield different imidazole derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties and interactions with biological systems. Industrial applications include its use in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 3,6-Bis(sulfanylidene)cyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile involves its interaction with various molecular targets and pathways. The compound can participate in electrophilic and nucleophilic reactions, depending on the specific conditions and reagents used. These interactions can lead to the formation of different products and intermediates, which can be further studied to understand the compound’s effects .
Comparación Con Compuestos Similares
3,6-Bis(sulfanylidene)cyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile can be compared with other similar compounds, such as N1,N4-diphenyl-3,6-bis(phenylimino)cyclohexa-1,4-diene-1,4-diamine. These compounds share similar structural features but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the presence of sulfanylidene groups, which contribute to its distinct chemical behavior .
Propiedades
Número CAS |
90327-18-7 |
|---|---|
Fórmula molecular |
C10N4S2 |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
3,6-bis(sulfanylidene)cyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile |
InChI |
InChI=1S/C10N4S2/c11-1-5-6(2-12)10(16)8(4-14)7(3-13)9(5)15 |
Clave InChI |
JVBCJDVZIZWZTH-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1=C(C(=S)C(=C(C1=S)C#N)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


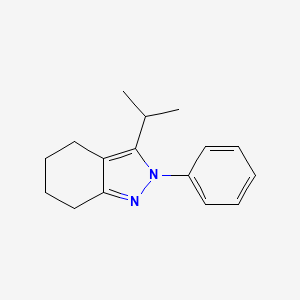

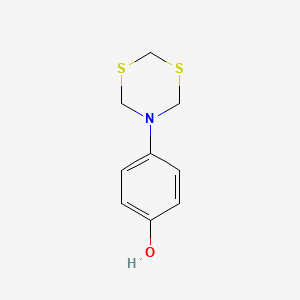
![1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine](/img/structure/B14358831.png)
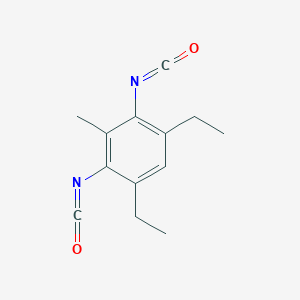
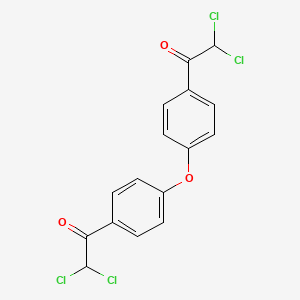
![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)

![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
![2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide](/img/structure/B14358878.png)
![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)
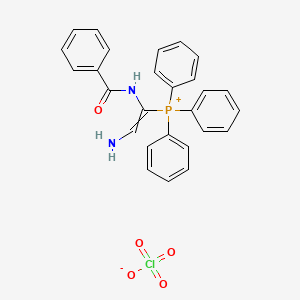
![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)
